molecular formula C21H22BrN3O2 B247912 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B247912
M. Wt: 428.3 g/mol
InChI Key: WRAAMQSIINUQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound with hydrogenated indole or piperazine rings.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O2/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20/h1-8,13,23H,9-12,14-15H2

InChI Key

WRAAMQSIINUQQB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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